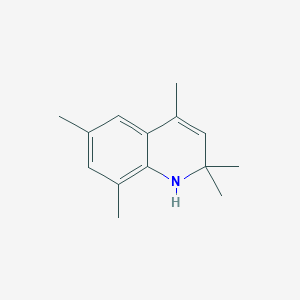

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,6,8-pentamethyl-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-9-6-10(2)13-12(7-9)11(3)8-14(4,5)15-13/h6-8,15H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHOHMXWCUSMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(N2)(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2,2,4,6,8 Pentamethyl 1,2 Dihydroquinoline

Established Synthetic Pathways for 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline

Established synthetic routes for compounds analogous to this compound often involve classical cyclization reactions. These methods can be broadly categorized into multi-step approaches and more streamlined one-pot strategies. The principles of green chemistry are also increasingly being incorporated to enhance the sustainability of these syntheses.

Multi-step syntheses for dihydroquinoline derivatives typically involve the sequential construction of the heterocyclic ring system. A common approach is the Skraup reaction and its various modifications, which involve the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound precursor, often generated in situ from glycerol (B35011) or other sources in the presence of a strong acid and an oxidizing agent. nih.gov For the synthesis of this compound, a plausible multi-step approach would involve the reaction of 2,4,6-trimethylaniline (B148799) with a suitable ketone or α,β-unsaturated ketone.

Another multi-step strategy involves the initial synthesis of an N-alkenyl aniline derivative, followed by an intramolecular cyclization reaction. This approach offers greater control over the substitution pattern of the final product. The synthesis of N-alkyl-2,2,4-trimethylhydroquinolin-6-yl-carbonitriles, for instance, has been achieved through the transformation of the corresponding aldehyde, showcasing a functional group interconversion in a multi-step sequence. nih.gov

Flow chemistry also presents a modern paradigm for multi-step synthesis, allowing for the sequential combination of reactions in a continuous process, which can reduce manual handling and purification steps. nih.gov

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single operation without the isolation of intermediates. nih.govsemanticscholar.org This approach significantly reduces reaction time, solvent usage, and waste generation. For the synthesis of dihydroquinoline derivatives, one-pot multicomponent reactions have been developed, often involving an aniline, an aldehyde, and an activated methylene (B1212753) compound. semanticscholar.orgajgreenchem.com

A notable example is the efficient one-pot synthesis of polyhydroquinoline derivatives through a Hantzsch-like condensation. semanticscholar.org While not directly yielding a 1,2-dihydroquinoline (B8789712), this method highlights the potential for multicomponent strategies in constructing related heterocyclic systems. The synthesis of functionalized 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives has been successfully achieved in a one-pot, three-component reaction using ammonium (B1175870) acetate (B1210297) as a catalyst in ethanol. semanticscholar.org This protocol demonstrates good to excellent yields and proceeds under mild conditions. semanticscholar.org

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

| 8-hydroxyquinoline, Aldehydes, Malononitrile | 30 mol% Ammonium Acetate | Ethanol | Reflux | 55-98% | semanticscholar.org |

| Aniline, Acetone (B3395972) | POSS-SO3H | Solvent-free | Heat | - | hristov.com |

This table showcases one-pot reaction strategies for the synthesis of substituted dihydroquinolines, analogous to the target compound.

The application of green chemistry principles aims to design chemical processes that are environmentally benign. This includes the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste. In the context of dihydroquinoline synthesis, several green approaches have been explored.

Solvent-free reactions, for instance, eliminate the need for potentially harmful organic solvents, reducing both environmental impact and operational costs. hristov.com The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green synthesis. google.com Furthermore, multicomponent reactions are inherently green as they improve atom economy by incorporating most of the atoms from the starting materials into the final product. semanticscholar.org The use of deep eutectic solvents (DES) as an environmentally friendly medium has also been reported for the synthesis of dihydroquinolinones.

Novel Synthetic Routes and Method Development

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for constructing the 1,2-dihydroquinoline scaffold. These include the use of various catalysts to promote cyclization reactions and the application of microwave irradiation to accelerate reaction rates.

A wide array of catalysts has been employed to facilitate the synthesis of 1,2-dihydroquinolines, offering improved yields and milder reaction conditions compared to traditional methods.

Transition Metal Catalysis: Transition metals such as iron and rhodium have been utilized in the synthesis of 1,2-dihydroquinolines. An iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols provides a facile route to these compounds. organic-chemistry.org Rhodium(III)-catalyzed C-H coupling of hydrazines with 3-methyleneoxetan-2-ones also affords 1,2-dihydroquinoline-3-carboxylic acids efficiently. organic-chemistry.org

Gold Catalysis: Gold catalysts, particularly AuCl₃/AgSbF₆, have proven effective in the intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols to yield 1,2-dihydroquinolines. organic-chemistry.org An alternative Au(I)-catalyzed intramolecular hydroarylation of N-ethoxycarbonyl-N-propargylanilines also provides a novel route to functionalized 1,2-dihydroquinolines. mdpi.com

Acid Catalysts: A variety of acid catalysts are employed in the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), a close analog of the target compound. These include hydrochloric acid, iodine, and a combination of hydrogen fluoride (B91410) and boron trifluoride. google.com Heteropolyacids have also been used as effective catalysts. google.com The use of a micro-meso-macroporous zeolite H-Y-MMM as a heterogeneous catalyst for the condensation of aniline with acetone represents a notable advancement. google.com

| Catalyst Type | Specific Catalyst | Reaction Type | Substrate | Reference |

| Transition Metal | Iron | Intramolecular allylic amination | 2-aminophenyl-1-en-3-ols | organic-chemistry.org |

| Transition Metal | Rhodium(III) | N-amino-directed C-H coupling | Hydrazines and 3-methyleneoxetan-2-ones | organic-chemistry.org |

| Gold | AuCl₃/AgSbF₆ | Intramolecular allylic amination | 2-tosylaminophenylprop-1-en-3-ols | organic-chemistry.org |

| Gold | JohnPhosAu(CH₃CN)SbF₆ | Intramolecular hydroarylation | N-ethoxycarbonyl-N-propargylanilines | mdpi.com |

| Acid | HF/BF₃ | Condensation | Aniline and acetone derivatives | google.com |

| Acid | Zeolite H-Y-MMM | Condensation | Aniline and acetone | google.com |

| Acid | Heteropolyacid | - | Aromatic amines and ketones | google.com |

This table summarizes various catalyst-mediated approaches for the synthesis of 1,2-dihydroquinolines.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including dihydroquinolines.

The synthesis of 2,2,4-substituted 1,2-dihydroquinolines via a modified Skraup reaction has been achieved using lanthanide catalysts in conjunction with microwave technology. A patent describes the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline under the influence of microwave radiation using scandium triflate as a catalyst. google.com This method highlights the synergistic effect of catalysis and microwave irradiation in promoting efficient chemical transformations.

Flow Chemistry Applications

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle reactive intermediates. For the synthesis of polysubstituted dihydroquinolines, a hypothetical flow process could involve the continuous feeding of a substituted aniline and the appropriate carbonyl precursors into a heated microreactor or a packed-bed reactor containing a solid acid catalyst.

Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of Alkylated 1,2-Dihydroquinolines

| Parameter | Value | Purpose |

| Reactor Type | Packed-Bed Reactor with Solid Acid Catalyst | To facilitate continuous reaction and ease of product separation. |

| Reactants | Substituted Aniline, α,β-Unsaturated Ketone | Starting materials for the Doebner-von Miller type reaction. |

| Temperature | 100-200 °C | To provide sufficient activation energy for the condensation and cyclization steps. |

| Pressure | 10-20 bar | To maintain the solvent in the liquid phase at elevated temperatures. |

| Residence Time | 5-30 minutes | To allow for sufficient reaction time to achieve high conversion. |

| Catalyst | Solid Acid (e.g., Zeolite, Nafion) | To catalyze the reaction heterogeneously, simplifying purification. |

This approach could potentially lead to higher yields and purity of the desired polysubstituted 1,2-dihydroquinoline by minimizing side reactions and enabling rapid optimization of reaction conditions.

Detailed Mechanistic Studies of Synthetic Transformations

The synthesis of this compound can be mechanistically understood through the lens of well-studied reactions for similar polysubstituted quinolines, such as the Friedländer and Doebner-von Miller syntheses. researchgate.netwikipedia.org These reactions involve a cascade of condensation, cyclization, and dehydration steps.

Reaction Intermediates and Transition State Analysis

The mechanism of the Doebner-von Miller reaction is thought to proceed through several key intermediates. wikipedia.org The reaction likely initiates with either a Michael addition of the aniline to an α,β-unsaturated carbonyl compound or the formation of a Schiff base. nih.gov In the context of synthesizing a heavily alkylated compound like this compound, the reaction would likely involve 2,4,6-trimethylaniline and a suitable six-carbon α,β-unsaturated ketone.

The initial adduct can then undergo cyclization. The subsequent steps involve dehydration and tautomerization to yield the final 1,2-dihydroquinoline structure. While specific transition state analyses for this particular molecule are not available, computational studies on related heterocyclic formations suggest that the cyclization step is often the rate-determining step, with a high-energy transition state. nih.gov

Table 2: Plausible Reaction Intermediates in the Synthesis of Polysubstituted 1,2-Dihydroquinolines

| Intermediate | Description | Role in Mechanism |

| Michael Adduct | Formed from the conjugate addition of the aniline to the α,β-unsaturated ketone. | Key intermediate leading to cyclization. |

| Schiff Base (Imine) | Formed from the condensation of the aniline with a carbonyl group. | An alternative initial intermediate that can undergo subsequent reactions. |

| Aldol-type Adduct | Formed during the intramolecular cyclization step. | Precursor to the dehydrated cyclic product. |

| Dihydroxy Tetrahydroquinoline | A potential intermediate prior to the final dehydration to form the dihydroquinoline. | Represents a hydrated form of the cyclized product. |

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of polysubstituted quinolines often raises questions of regioselectivity, especially when unsymmetrical anilines or carbonyl compounds are used. researchgate.net In the case of this compound, the substitution pattern is well-defined, suggesting the use of specific starting materials to avoid the formation of regioisomers. The use of 2,4,6-trimethylaniline as the aniline component would direct the cyclization to the desired positions.

The regioselectivity of the Friedländer synthesis, a related reaction, is known to be influenced by the nature of the catalyst and the substituents on the reactants. researchgate.net Similarly, in the Doebner-von Miller synthesis, the electronic and steric properties of the substituents on the aniline ring can influence the position of the cyclization. For instance, electron-donating groups on the aniline can affect the nucleophilicity of the ring and direct the electrophilic aromatic substitution step.

Stereochemical control is a crucial aspect when chiral centers are formed during the synthesis. In the case of this compound, the C2 position is a quaternary stereocenter. Achieving stereocontrol at this position would require the use of chiral catalysts or auxiliaries, an area that is of significant interest in the synthesis of bioactive molecules. While specific methods for the stereoselective synthesis of this particular compound are not documented, general strategies for the asymmetric synthesis of 1,2-dihydroquinolines could potentially be adapted.

Reactivity and Reaction Pathways of 2,2,4,6,8 Pentamethyl 1,2 Dihydroquinoline

Electrophilic Aromatic Substitution Reactions

No specific studies detailing the electrophilic aromatic substitution reactions of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline were found in the reviewed literature. The methyl groups at the 6- and 8-positions would be expected to act as activating, ortho-para directing groups, but their steric bulk and the electronic influence of the dihydroquinoline ring system would create a unique reactivity profile for which no experimental data is currently available.

Nucleophilic Addition Reactions

There is no specific research available on the nucleophilic addition reactions, including photoinduced additions, for this compound. Studies on related compounds, such as 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), have shown they undergo photoinduced addition of water and methanol (B129727) across the double bond. researchgate.net However, the impact of the 6- and 8-methyl substituents on the mechanism and kinetics of such reactions for the pentamethyl derivative has not been investigated.

Oxidation and Reduction Pathways

Specific oxidation and reduction pathways for this compound are not documented. Research on the oxidation of complex, related heterocyclic systems indicates that the dihydroquinoline cycle can be resistant to oxidation under certain conditions. researchgate.net Derivatives of the trimethyl analogue have been studied in the context of reducing oxidative stress, but this does not describe the direct oxidation or reduction of the dihydroquinoline core itself. nih.gov

Cycloaddition Reactions

No literature detailing the participation of this compound in cycloaddition reactions, such as [4+2] cycloadditions, could be identified. While cycloaddition reactions are a fundamental class of reactions in organic chemistry, their application to this specific substrate has not been reported. fiveable.me

Polymerization Reactions and Pathways

The polymerization of this compound has not been described in the available scientific literature. In contrast, the polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline is well-documented, often using acid catalysts like hydrochloric acid or anhydrous aluminum chloride to produce antioxidant polymers. google.comgoogle.com The steric hindrance from the additional methyl groups in the pentamethyl derivative may affect its ability to polymerize through similar pathways.

Derivatization and Functionalization Strategies

Specific strategies for the derivatization and functionalization of this compound are not available. Research on related dihydroquinolines has explored functionalization, for instance through C-N coupling reactions, but these methods have not been applied to or reported for the pentamethylated compound. researchgate.net

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental information required to construct an in-depth article on this compound, as per the specified outline, is not available in the public domain.

The requested article structure necessitates specific, advanced analytical data which appears to be unpublished or not readily accessible. The required information includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific 1D or 2D NMR (COSY, NOESY, HMQC, HMBC) data for this compound could be located. Furthermore, there is no available research on the use of dynamic NMR spectroscopy for the conformational analysis of this particular compound.

X-ray Crystallography: A crystallographic structure for this compound, which would provide details on its solid-state conformation, crystal packing, and intermolecular interactions, has not been reported in accessible databases.

Advanced Mass Spectrometry: Detailed studies on the fragmentation pathways of this compound using techniques such as LC-MS and tandem mass spectrometry (MS/MS) are not available.

While general information exists for related dihydroquinoline structures, this data cannot be extrapolated to accurately and scientifically describe the specific structural and spectroscopic characteristics of this compound. Generating an article based on related compounds would not adhere to the strict focus on the specified chemical compound and would amount to speculation.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail due to the absence of published research and data for this specific compound.

Advanced Spectroscopic and Structural Elucidation of 2,2,4,6,8 Pentamethyl 1,2 Dihydroquinoline and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Character

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the bonding characteristics of a molecule. For 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline, the spectra would be dominated by vibrations associated with the dihydroquinoline core and the attached methyl groups.

Expected FT-IR and Raman Spectral Features:

N-H Vibrations: The secondary amine within the dihydroquinoline ring is expected to exhibit a characteristic N-H stretching vibration. In the FT-IR spectrum, this would likely appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The exact position would be influenced by hydrogen bonding in the condensed phase.

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations would be present. Aromatic C-H stretches from the benzene (B151609) ring portion of the dihydroquinoline are anticipated above 3000 cm⁻¹. The numerous methyl groups would give rise to strong symmetric and asymmetric C-H stretching bands in the 2850-2960 cm⁻¹ region. C-H bending vibrations for the methyl groups would also be prominent in the fingerprint region (around 1450 cm⁻¹ and 1375 cm⁻¹).

C=C and C-N Vibrations: The aromatic ring will display characteristic C=C stretching vibrations typically in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the dihydroquinoline ring system would also be present, likely in the 1200-1350 cm⁻¹ region.

Ring Vibrations: The dihydroquinoline ring system as a whole will have various skeletal vibrations, contributing to a complex pattern in the fingerprint region (below 1500 cm⁻¹).

Without experimental data, a detailed assignment of vibrational modes and a quantitative analysis of bonding character for this compound cannot be provided.

Interactive Data Table: Expected Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| N-H | Stretch | 3300 - 3500 | Medium - Weak | Weak |

| Aromatic C-H | Stretch | > 3000 | Medium - Weak | Strong |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 | Strong | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium - Strong | Strong |

| C-N | Stretch | 1200 - 1350 | Medium | Medium |

| CH₃ | Bending | ~1450, ~1375 | Medium | Medium |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which are related to the extent of conjugation. The UV-Vis spectrum of this compound would be primarily influenced by the π-electron system of the partially saturated quinoline (B57606) ring.

Expected Electronic Transitions:

The electronic spectrum is expected to show absorptions corresponding to π → π* transitions. The presence of the nitrogen atom with its lone pair of electrons could also lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. The methyl groups, being electron-donating, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,2-dihydroquinoline (B8789712), due to their hyperconjugative and inductive effects which raise the energy of the highest occupied molecular orbital (HOMO).

A precise determination of the absorption maxima (λmax) and molar absorptivity (ε) requires experimental measurement, which is not currently available in the public domain.

Interactive Data Table: Expected Electronic Transitions

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Expected Intensity |

| π → π | Aromatic Ring System | 200 - 400 | High |

| n → π | N-heterocycle | Potentially in the near-UV, may be overlapped | Low |

Circular Dichroism (CD) Spectroscopy for Chiral Properties

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the chiral properties of molecules. It measures the differential absorption of left- and right-circularly polarized light. For this compound, chirality would arise if the molecule is resolved into its enantiomers. The presence of a stereocenter, potentially at the C4 position depending on the synthesis, or atropisomerism due to restricted rotation, could lead to non-superimposable mirror images.

Analysis of Chiral Properties:

If a chiral sample of this compound were available, its CD spectrum would exhibit positive or negative Cotton effects corresponding to its electronic transitions. The sign and magnitude of these Cotton effects would be unique to each enantiomer and could be used to determine the absolute configuration by comparison with theoretical calculations.

However, there are no published studies on the synthesis of chiral this compound or its chiroptical properties. Therefore, no experimental CD data can be presented.

Computational and Theoretical Investigations of 2,2,4,6,8 Pentamethyl 1,2 Dihydroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline. These methods provide insights into the behavior of the molecule at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govscirp.org It offers a good balance between accuracy and computational cost for medium to large-sized molecules. For a molecule like this compound, DFT calculations can be employed to determine its optimized geometry, electronic structure, and various reactivity descriptors.

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.

Reactivity descriptors derived from DFT calculations provide a quantitative measure of the molecule's reactivity. These include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors are invaluable for predicting how this compound would interact with other chemical species.

Table 1: Representative DFT-Calculated Reactivity Descriptors for a Substituted Quinoline (B57606) Derivative (Note: This data is for a related quinoline derivative and is presented for illustrative purposes.)

| Descriptor | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.98 |

| Energy Gap (ΔE) | 3.91 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 1.98 |

| Electronegativity (χ) | 3.94 |

| Chemical Hardness (η) | 1.96 |

| Chemical Softness (S) | 0.51 |

| Electrophilicity Index (ω) | 3.98 |

Data is hypothetical and based on typical values for similar compounds.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods can provide highly accurate predictions of molecular properties. For a molecule like this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used for precise conformational analysis and energy calculations. While computationally more expensive than DFT, they are the gold standard for accuracy.

For instance, ab initio methods have been successfully used to perform conformational analyses of related tetrahydroquinoline structures, identifying multiple stable conformers and the energy barriers between them.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. These theoretical calculations can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of the nuclei in this compound.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical vibrational spectra are valuable for assigning the absorption bands in experimental IR spectra to specific molecular vibrations, such as C-H stretches, C=C stretches, and N-H bends.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. nih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can help to understand the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum of this compound.

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Substituted Quinoline (Note: This data is for a related quinoline derivative and is presented for illustrative purposes.)

| Spectroscopic Technique | Experimental Value | Calculated Value |

| ¹H NMR (ppm) | 7.85 (d) | 7.92 (d) |

| ¹³C NMR (ppm) | 148.2 | 147.5 |

| IR (cm⁻¹) | 3050 (C-H stretch) | 3055 (C-H stretch) |

| UV-Vis (nm) | 310 | 315 |

Data is hypothetical and based on typical values for similar compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

By simulating the motion of the atoms over time, MD can map out the conformational landscape of the molecule, identifying the most stable conformations and the transitions between them. This is particularly important for understanding how the molecule might interact with biological receptors or other molecules.

Furthermore, MD simulations can explicitly model the effects of different solvents on the structure and dynamics of this compound. This is crucial for understanding its behavior in solution, which is relevant for many chemical and biological applications. Studies on related tetrahydroquinoline derivatives have utilized MD simulations to investigate their binding stability with protein targets. mdpi.comresearchgate.net

Reaction Pathway Modeling and Transition State Locating

Computational chemistry provides powerful tools for modeling chemical reactions, including identifying the most likely reaction pathways and locating the high-energy transition states that govern the reaction rate. For reactions involving this compound, such as oxidation or electrophilic substitution, reaction pathway modeling can elucidate the detailed mechanism of the transformation.

By calculating the potential energy surface of the reacting system, chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, the structure of which can be optimized and characterized by a single imaginary vibrational frequency. Understanding the structure and energy of the transition state is key to predicting reaction kinetics and designing catalysts to facilitate the reaction. For example, transition state modeling has been applied to understand the oxidation of the quinoline ring.

QSAR/QSPR Studies (focus on chemical structure-activity/property relationships, e.g., in catalysis or materials)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govmdpi.com For a class of compounds like polysubstituted dihydroquinolines, QSAR and QSPR can be used to develop predictive models for various applications.

In the context of this compound, QSAR studies could be particularly relevant for predicting its potential antioxidant activity, a property often associated with dihydroquinoline derivatives. pensoft.net By building a model based on a training set of dihydroquinolines with known antioxidant activities, the activity of this compound could be predicted based on its calculated molecular descriptors.

Similarly, QSPR models could be developed to predict physical properties relevant to materials science, such as solubility, boiling point, or refractive index. These models are valuable for screening large numbers of virtual compounds and prioritizing the most promising candidates for synthesis and experimental testing.

Applications of 2,2,4,6,8 Pentamethyl 1,2 Dihydroquinoline in Materials Science and Industrial Chemistry

Role as a Chemical Intermediate in Complex Syntheses

Substituted 1,2-dihydroquinolines are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules. The synthesis of 1,2-dihydroquinolines can be achieved through various methods, including gold-catalyzed intramolecular hydroarylation of N-propargylanilines and iron-catalyzed intramolecular allylic amination. mdpi.comorganic-chemistry.org These methods provide routes to functionalized dihydroquinoline rings, which can then be further modified.

While the direct use of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline as a chemical intermediate in complex syntheses is not extensively documented in the available literature, its structure suggests potential as a building block. The pentamethyl substitution pattern provides steric bulk and electronic effects that could influence the reactivity and properties of resulting larger molecules. For instance, the related compound 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) is a known intermediate for various antioxidants used in polymers. google.com By analogy, this compound could potentially serve as a precursor for specialized chemicals where its specific substitution pattern imparts desired characteristics.

Application in Polymer Chemistry (e.g., as a monomer or stabilizer)

Substituted dihydroquinolines have found significant application in polymer chemistry, primarily as stabilizers against degradation.

The polymerized form of the closely related 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) is a well-established antioxidant for rubber. wikipedia.orggoogle.comgoogle.comhaz-map.com It is particularly effective as a long-term heat-protection agent due to the low volatility of its oligomers. wikipedia.org These antioxidants function by inhibiting the oxidative processes that lead to the degradation of the polymer matrix.

While direct studies on this compound as a polymer stabilizer are not prevalent, its structural similarity to TMQ suggests it could exhibit analogous antioxidant properties. The additional methyl groups on the aromatic ring could potentially enhance its solubility in non-polar polymer matrices and modulate its antioxidant activity. Hindered amine light stabilizers (HALS), which share some structural similarities with dihydroquinolines, are known to protect polymers from photo-oxidation by cyclically removing free radicals. wikipedia.orgfrontiersin.org The mechanism of action for dihydroquinoline-based antioxidants is also believed to involve the quenching of radical species, thereby preventing chain reactions that lead to polymer degradation. The substitution pattern on the dihydroquinoline ring can influence the stabilizer's performance and its compatibility with other additives. researchgate.net

The polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline is a known process for producing antioxidant materials for the rubber industry. google.comgoogle.comchembk.comechemi.com This polymerization typically results in a mixture of oligomers, including dimers, trimers, and tetramers. wikipedia.org

There is currently no available literature describing the use of this compound as a monomer for polymer synthesis. However, the presence of the dihydroquinoline core suggests that it could, in principle, undergo polymerization under similar conditions to its trimethyl-substituted counterpart. The resulting polymer would possess a unique structure due to the pentamethyl substitution, which could influence its physical and chemical properties, such as its solubility, thermal stability, and antioxidant efficacy. Further research would be necessary to explore the polymerization of this compound and to characterize the properties of the resulting polymer.

Catalytic Applications (e.g., as a ligand in transition metal catalysis, or an organocatalyst)

The application of dihydroquinoline derivatives in catalysis is an area of growing interest. While there is no specific information on the catalytic use of this compound, related compounds have shown promise. For instance, vanadium complexes with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons. mdpi.com Furthermore, the synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines has been achieved using metal-modified catalysts. cornell.eduresearchgate.net

Given the presence of a nitrogen atom with a lone pair of electrons, this compound could potentially act as a ligand in transition metal catalysis. The steric and electronic properties conferred by the five methyl groups would influence the coordination chemistry and the catalytic activity of the resulting metal complex. Additionally, the field of organocatalysis has seen the use of various nitrogen-containing heterocyclic compounds to promote chemical reactions. nih.gov The basic nitrogen atom in this compound could potentially catalyze reactions that are promoted by Brønsted or Lewis bases. However, without experimental data, these remain hypothetical applications.

Redox Chemistry Applications (e.g., in electrochemical processes)

The redox behavior of dihydroquinolines is of interest for various applications, including the development of redox-active materials and potential therapeutic agents. Studies on N-substituted 1,2-dihydroquinolines have explored their redox stability in the context of developing anticancer agents that can induce redox imbalance in cancer cells. nih.gov The ease of oxidation and reduction of the dihydroquinoline ring system makes it a promising scaffold for designing molecules with specific electrochemical properties. researchgate.netnih.gov

While the redox chemistry of this compound has not been specifically detailed, it is expected to undergo oxidation to the corresponding quinoline (B57606) or reduction to a tetrahydroquinoline derivative. The five methyl groups would influence the redox potential of the molecule through their electron-donating effects. These properties could potentially be exploited in electrochemical sensors, redox flow batteries, or as redox mediators in chemical reactions.

Photochemical Applications and Photostability Studies

The interaction of light with dihydroquinoline derivatives has been a subject of study, revealing interesting photochemical properties. Some 1,2-dihydroquinolines exhibit photochromism, where the application of visible or ultraviolet light can reversibly alter their absorption spectrum. nasa.govacs.org This property is of interest for applications such as optical data storage and smart windows.

Research on the photochemistry of 1,2-dihydroquinolines has shown that irradiation can lead to various reactions, including the formation of allenic compounds and adducts with solvents like ethanol. rsc.org The mechanism of photoinduced addition of methanol (B129727) to 2,2,4,6-tetramethyl- and 1,2,2,4,6-pentamethyl-1,2-dihydroquinolines has been investigated, providing insight into the photostability of these compounds. acs.org Such studies are crucial for understanding the long-term stability of materials that incorporate these compounds, especially when used as stabilizers in plastics exposed to sunlight. Hindered amine light stabilizers (HALS), which are structurally related, are designed to be photochemically active in a way that protects the polymer matrix from degradation. wikipedia.orgfrontiersin.orgresearchgate.netlongchangchemical.com The photostability and photochemical reactivity of this compound would be important factors in determining its suitability for applications where light exposure is a concern.

Derivatives, Analogues, and Structure Reactivity Relationships of 2,2,4,6,8 Pentamethyl 1,2 Dihydroquinoline

Synthesis and Reactivity of Structural Analogues

While specific literature on the synthesis of 2,2,4,6,8-pentamethyl-1,2-dihydroquinoline is not abundant, its synthesis can be inferred from established methods for producing substituted 1,2-dihydroquinolines. A common and effective method for synthesizing the closely related 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) involves the acid-catalyzed condensation of an aniline (B41778) with an acetone (B3395972) derivative. This reaction can be adapted for the synthesis of the pentamethylated analogue by using 3,5-dimethylaniline as the starting material.

The general reactivity of 1,2-dihydroquinolines involves reactions such as oxidation, reduction, and electrophilic substitution. The presence of multiple methyl groups on the aromatic ring of this compound is expected to enhance the electron density of the ring, thereby influencing its reactivity in electrophilic aromatic substitution reactions.

A variety of catalysts have been explored for the synthesis of substituted dihydroquinolines, including metal-modified 12-tungstophosphoric acid supported on γ-Al2O3. For instance, the use of Zn2+, Sn2+, and Cu2+ exchanged tungstophosphoric acid, synthesized via a microwave-assisted hydrothermal method, has been optimized to achieve high yields of 2,2,4-trimethyl-1,2-dihydroquinoline. Such catalytic systems could potentially be applied to the synthesis of its pentamethylated counterpart.

The reactivity of dihydroquinoline analogues is also of interest in the development of therapeutic agents. For example, N-substituted 1,2-dihydroquinolines have been investigated as anticancer agents due to their ability to induce redox imbalance in cancer cells.

Systematic Substituent Effects on Reactivity and Electronic Properties

The five methyl groups in this compound have a pronounced effect on its electronic properties and reactivity. Methyl groups are known to be electron-donating through an inductive effect and hyperconjugation. The presence of methyl groups at positions 6 and 8 on the benzene (B151609) ring portion of the molecule increases the electron density of the aromatic system. This enhanced electron density can be expected to activate the ring towards electrophilic substitution reactions.

In a broader context of dihydroquinoline derivatives, the nature and position of substituents play a crucial role in their chemical and biological activities. For instance, in a series of 1,2-dihydroquinoline (B8789712) analogues studied for their activity against Vibrio cholerae dihydrofolate reductase, the electronic parameters of the molecules were found to be significant. The distribution of the highest occupied molecular orbital (HOMO) and the molecular electrostatic potential are key determinants of their interaction with biological targets.

The electronic properties of substituted dihydroquinolines can be systematically tuned. For example, the introduction of electron-withdrawing groups, such as nitro or cyano groups, would have the opposite effect of the methyl groups, decreasing the electron density of the aromatic ring and altering the reactivity of the molecule. Conversely, other electron-donating groups, like methoxy or amino groups, would further enhance the electron-rich nature of the dihydroquinoline system.

The following interactive table provides a conceptual overview of how different substituents might influence the electronic properties of a generic 1,2-dihydroquinoline ring system.

| Substituent at Position 6/8 | Electronic Effect | Expected Impact on Reactivity (Electrophilic Aromatic Substitution) |

| -CH₃ | Electron-donating | Activating |

| -OCH₃ | Electron-donating | Strongly Activating |

| -NO₂ | Electron-withdrawing | Deactivating |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Weakly Deactivating |

| -H | Neutral (Reference) | Baseline |

This table is illustrative and the actual reactivity would depend on the specific reaction conditions and the interplay of steric and electronic effects.

Stereochemical Influences on Chemical Behavior

The parent compound, this compound, is achiral and therefore does not exhibit stereoisomerism. The gem-dimethyl group at the 2-position and the methyl group at the 4-position of the dihydroquinoline ring are in a fixed spatial arrangement.

However, the introduction of substituents at certain positions or modifications to the dihydroquinoline ring can introduce chirality, leading to stereoisomers with potentially different chemical and biological properties. For instance, if one of the methyl groups at the 2-position were replaced with a different substituent, the C2 carbon would become a stereocenter. Similarly, reactions that create a new stereocenter, for example, at the 3-position, would result in diastereomers.

The stereochemistry of related heterocyclic systems, such as dihydrofurans and dihydropyrans, has been shown to be crucial in their synthesis and biological activity. While direct studies on the stereochemical influences on this compound are lacking, the principles observed in other heterocyclic compounds would apply if chiral derivatives were to be synthesized.

Structure-Property Relationship Studies within a Series of Dihydroquinoline Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new drugs. For dihydroquinoline derivatives, these studies have revealed important correlations between their chemical structure and biological activity.

For instance, studies on substituted 1,4-dihydroquinolines as inhibitors of P-glycoprotein, a key protein in multidrug resistance in cancer, have provided initial structure-activity relationships. These studies help in identifying the key structural features required for potent inhibitory activity.

In another example, a series of 5,8-disubstituted tetrahydroisoquinolines (a related class of compounds) were found to be effective inhibitors of M. tuberculosis. A general trend of improved potency with higher lipophilicity was observed. The nature of the substituents and the linker between different parts of the molecule were also found to be critical for activity.

While a specific SAR study for this compound is not available, we can infer some structure-property relationships based on its constitution. The five methyl groups contribute significantly to the lipophilicity of the molecule. This property can influence its solubility, membrane permeability, and interactions with biological macromolecules.

The table below summarizes some general structure-property relationships observed in dihydroquinoline and related heterocyclic derivatives, which can provide a framework for understanding the potential properties of this compound.

| Structural Feature | Potential Property Influence |

| Multiple Methyl Groups | Increased lipophilicity, potential for enhanced membrane permeability. |

| Electron-rich Aromatic Ring | Enhanced reactivity in electrophilic substitutions, potential for specific π-π stacking interactions. |

| Dihydro-N-heterocyclic Core | Redox activity, hydrogen bonding capability (N-H group). |

These generalized relationships underscore the importance of systematic studies on substituted dihydroquinolines to fully elucidate the connection between their structure and their chemical and biological properties.

Emerging Research Directions and Future Perspectives on 2,2,4,6,8 Pentamethyl 1,2 Dihydroquinoline Research

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like substituted dihydroquinolines is increasingly moving from traditional batch processes to continuous flow chemistry. This transition offers significant advantages in terms of safety, scalability, and process control. For 2,2,4,6,8-pentamethyl-1,2-dihydroquinoline, future research will likely focus on developing continuous flow processes for its synthesis. This approach would enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities while minimizing byproduct formation.

Automated synthesis platforms can be integrated with flow reactors to rapidly screen reaction conditions and build libraries of related compounds for structure-activity relationship studies. While specific automated synthesis protocols for this compound have not yet been detailed in the literature, the principles of automated iterative synthesis could be applied to explore variations of the dihydroquinoline scaffold.

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for Polysubstituted Dihydroquinolines

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Scale | Milligram to gram | Gram to kilogram |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Often limited by stirring | Enhanced due to small channel dimensions |

| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes |

| Reproducibility | Variable | High |

| Process Optimization | Time-consuming, one-at-a-time experiments | Rapid, automated screening of conditions |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the mechanism and kinetics of a chemical reaction is fundamental to its optimization. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) and real-time monitoring are becoming indispensable tools. Future studies on the synthesis of this compound could greatly benefit from these "operando" methods.

Techniques such as Process Analytical Technology (PAT), including Raman and mid-infrared (IR) spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to track the concentration of reactants, intermediates, and products in real-time. This data provides invaluable insights into the reaction kinetics, helps identify transient intermediates, and facilitates rapid optimization without the need for laborious offline analysis. For instance, in situ Raman spectroscopy has been effectively used to monitor the progress of mechanochemical reactions, a potential green route for dihydroquinoline synthesis. nih.gov

Table 2: Potential Application of Advanced Spectroscopic Techniques in Monitoring Dihydroquinoline Synthesis

| Spectroscopic Technique | Information Provided | Potential Application for this compound |

|---|---|---|

| Raman Spectroscopy | Vibrational modes, functional group changes, solid-state form | Real-time monitoring of cyclization and substituent effects in solution or solid-state synthesis. nih.gov |

| FT-IR Spectroscopy | Functional group analysis, bond formation/breaking | Tracking the consumption of starting materials (e.g., anilines) and the formation of the dihydroquinoline ring. |

| NMR Spectroscopy | Structural elucidation, quantification of species | Identifying reaction intermediates and byproducts, determining reaction kinetics and yield in real-time. |

| UV-Vis Spectroscopy | Electronic transitions, chromophore changes | Monitoring the formation of the conjugated dihydroquinoline system. |

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. researchgate.netresearchgate.net Future research on this compound will undoubtedly focus on developing more environmentally benign synthesis methods. This involves exploring alternative energy sources, greener solvents, and catalysts that are renewable and non-toxic.

Key areas of development include:

Mechanosynthesis: Performing reactions in a ball mill, often without any solvent, can dramatically reduce waste and energy consumption. acs.org This solvent-free approach is a promising green alternative for constructing the dihydroquinoline scaffold. acs.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction times and improve yields in the synthesis of various quinoline (B57606) derivatives, often under milder conditions than conventional heating. researchgate.net

Green Catalysts: The development of reusable, heterogeneous catalysts or metal-free catalytic systems can minimize waste and avoid the use of hazardous reagents. colab.ws Methodologies using efficient and eco-friendly catalysts represent a significant step toward the sustainable production of polysubstituted quinolines. researchgate.netcolab.ws

Table 3: Green Chemistry Metrics for Conventional vs. Sustainable Synthesis (Illustrative)

| Metric | Conventional Synthesis (e.g., Skraup) | Sustainable Approach (e.g., Catalytic, Solvent-Free) |

|---|---|---|

| Atom Economy | Moderate to Low | High |

| E-Factor (Waste/Product Ratio) | High (>25) | Low (<5) |

| Solvent Use | High (often hazardous acids) | Minimal to None |

| Energy Consumption | High (prolonged heating) | Low (short reaction times) |

| Catalyst | Stoichiometric, corrosive acids | Catalytic, often recyclable |

Exploration of Novel Catalytic Transformations

The reactivity of the dihydroquinoline core lends itself to a variety of chemical transformations. While this compound is a product of synthesis, it can also serve as a substrate or a ligand in novel catalytic processes. Future research could explore its utility in:

Dehydrogenation: The 1,2-dihydroquinoline (B8789712) ring can be catalytically dehydrogenated to form the corresponding fully aromatic quinoline. Exploring selective catalysts for this transformation would provide access to a new pentamethylquinoline derivative.

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring of the dihydroquinoline scaffold is a powerful strategy for creating more complex molecules without the need for pre-functionalized starting materials. rsc.org

Asymmetric Catalysis: The nitrogen atom and the stereocenter at C4 (if modified) could allow the molecule to act as a chiral ligand in asymmetric catalysis, a cornerstone of modern organic synthesis.

Polymerization: Quinoline oligomers have been prepared through novel dehydrogenative polymerization methods, suggesting that dihydroquinolines could be valuable monomers for new polymer materials. rsc.org

Table 4: Potential Catalytic Transformations Involving a Dihydroquinoline Scaffold

| Transformation Type | Reagents/Catalyst | Potential Product |

|---|---|---|

| Dehydrogenation | Pd/C, O₂, Heat | 2,2,4,6,8-Pentamethylquinoline |

| C-H Arylation | Palladium Catalyst, Aryl Halide | Aryl-substituted Pentamethyl-dihydroquinoline |

| Ring-Opening Metathesis | Grubbs Catalyst | Functionalized aniline (B41778) derivatives |

| Hydrogenation | H₂, PtO₂/Rh/Ru Catalyst | 2,2,4,6,8-Pentamethyl-1,2,3,4-tetrahydroquinoline |

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool in chemical research. nih.gov For this compound, advanced computational models can provide profound insights where experimental data is lacking. Future theoretical studies are expected to focus on:

Reaction Mechanism Elucidation: DFT calculations can map out the energy landscape of synthetic pathways, helping to understand the transition states and intermediates involved in the formation of the dihydroquinoline ring. This can guide the rational design of more efficient catalysts and reaction conditions.

Prediction of Properties: A wide range of molecular properties, including electronic structure (HOMO-LUMO gap), spectroscopic signatures (NMR, IR spectra), and reactivity descriptors (molecular electrostatic potential), can be accurately calculated. nih.govresearchgate.netrsc.org These predictions can help to understand the compound's stability and potential reactivity in various chemical environments. nih.gov

Structure-Property Relationships: By modeling a series of related dihydroquinoline derivatives, computational studies can establish clear relationships between the substitution pattern and the molecule's electronic, optical, or catalytic properties, accelerating the discovery of new functional molecules.

Table 5: Properties of Dihydroquinoline Derivatives Accessible through DFT Calculations

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and conformational preferences. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines electronic properties, reactivity, and kinetic stability. nih.gov |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. |

| NMR Chemical Shifts | Aids in the assignment of experimental NMR spectra. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net |

| Reaction Pathways/Transition States | Elucidates reaction mechanisms and predicts activation energies. |

Q & A

Q. What are the established synthetic routes for 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline, and how are they optimized for yield?

The compound is typically synthesized via Bi(OTf)₃-catalyzed reactions under mild conditions. A common method involves dissolving 2,4-dimethylaniline in chloroform, adding Bi(OTf)₃ (5 mol%), and stirring at room temperature for 6 days. Purification via flash chromatography (EtOAc:cyclohexane) yields ~60% product. Optimization strategies include varying catalyst loading, solvent polarity, and reaction time, monitored by TLC . For scalability, fractional crystallization (pentane:ethyl acetate) improves purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

X-ray crystallography is definitive for structural elucidation, revealing puckered dihydroquinoline rings (e.g., QT = 0.358 Å, θ = 67.1°) and intermolecular hydrogen bonding (C–H⋯O/N–H⋯O) . Complementary techniques include:

- NMR : Methyl group protons appear as singlets (δ 1.2–2.5 ppm).

- HPLC-MS : Validates molecular ion peaks (e.g., [M+H]⁺).

- TLC : Monitors reaction progress (Rf = 0.25 in cyclohexane/EtOAc) .

Q. How should researchers handle safety concerns given limited hazard data?

While the SDS classifies no known hazards, the absence of toxicological data (Section 12, ) mandates precautionary measures:

- Use fume hoods and PPE (gloves, goggles).

- Conduct small-scale pilot tests for reactivity.

- Collaborate with institutional EH&S for waste disposal protocols .

Q. What role does this compound play in medicinal chemistry research?

Dihydroquinoline derivatives exhibit antibacterial and potential neuroprotective activities. Researchers evaluate bioactivity via:

Q. How do substituent positions influence the compound’s reactivity?

The 2,4,6,8-methyl groups sterically hinder electrophilic substitution at the quinoline core. Computational modeling (e.g., DFT) predicts regioselectivity for functionalization at the 3-position. Experimental validation uses halogenation (e.g., NBS in CCl₄) to introduce bromine selectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies arise from variations in assay conditions (e.g., bacterial strains, solvent carriers). Mitigation strategies include:

Q. What computational methods optimize reaction pathways for derivative synthesis?

Quantum mechanical calculations (e.g., Gaussian) map reaction coordinates and transition states. ICReDD’s workflow integrates:

Q. How can ecological data gaps (e.g., biodegradability) be addressed?

Propose a tiered testing strategy:

OECD 301D : Closed bottle test for inherent biodegradability.

Daphnia magna acute toxicity : 48-hr EC₅₀ assays.

QSAR models : Estimate bioaccumulation potential (log P ≈ 3.2) .

Q. What methodologies enable the design of bifunctional dihydroquinoline derivatives?

Bifunctionalization requires orthogonal protecting groups. Example workflow:

Q. How can AI enhance experimental design for novel applications?

AI-driven platforms (e.g., COMSOL Multiphysics) enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.